molecular formula C23H20Cl2N4O3S B11065390 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide

Cat. No.: B11065390
M. Wt: 503.4 g/mol
InChI Key: OKRMAAHCWGGCKE-KBPBESRZSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a dichlorophenyl group, a methanopyrido diazocin ring, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce dichloro groups at the 2 and 6 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Construction of the Methanopyrido Diazocin Ring: The next step involves the formation of the methanopyrido diazocin ring. This can be accomplished through a series of cyclization reactions, starting with the appropriate amine and aldehyde precursors.

    Attachment of the Isoxazolecarboxamide Moiety: The final step involves the coupling of the isoxazolecarboxamide moiety to the previously synthesized intermediate. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step, as well as automated synthesis platforms for the cyclization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido diazocin ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the methanopyrido diazocin ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Functionalized derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein interactions.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound is likely to interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound shares the dichlorophenyl and isoxazolecarboxamide moieties but lacks the methanopyrido diazocin ring.

    5-Methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide: This compound shares the methanopyrido diazocin ring and isoxazolecarboxamide moieties but lacks the dichlorophenyl group.

Uniqueness

The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide lies in its combination of structural features

Properties

Molecular Formula

C23H20Cl2N4O3S

Molecular Weight

503.4 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H20Cl2N4O3S/c1-12-19(21(27-32-12)20-15(24)4-2-5-16(20)25)22(31)26-23(33)28-9-13-8-14(11-28)17-6-3-7-18(30)29(17)10-13/h2-7,13-14H,8-11H2,1H3,(H,26,31,33)/t13-,14-/m0/s1

InChI Key

OKRMAAHCWGGCKE-KBPBESRZSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)N3C[C@@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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